4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile
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Overview
Description
4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C12H12N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile typically involves the reaction of p-tolylamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile: This compound has a similar structure but with a different position of the methyl group on the aromatic ring.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but have different functional groups, leading to different chemical and biological properties.
Biological Activity
4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile is a pyrrolidine derivative characterized by its unique chemical structure, which includes a pyrrolidine ring, a para-tolyl group, and a carbonitrile functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antitumor properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets such as enzymes and receptors.
Antibacterial Activity
Studies have shown that derivatives of pyrrolidine compounds often possess significant antibacterial properties. For instance, preliminary assessments indicate that this compound may inhibit the growth of certain bacteria, although specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in the literature.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Bacterial Strains Tested |
---|---|---|
This compound | TBD | S. aureus, E. coli |
5-Oxo-1-(m-tolyl)pyrrolidine-3-carbonitrile | 0.0039 - 0.025 | S. aureus, E. coli |
Sodium pyrrolidide | TBD | Various harmful bacteria |
Antitumor Activity
Research into the antitumor potential of pyrrolidine derivatives suggests that modifications to the core structure can enhance activity against various human tumor cell lines. Although direct studies on this compound are scarce, the structural similarities with other active compounds warrant further investigation.
Table 2: Antitumor Activity of Related Compounds
Compound Name | GI50 (nM) | Cell Lines Tested |
---|---|---|
Compound A (similar structure) | <100 | HeLa, MCF7 |
Compound B (related derivative) | <50 | A549, PC3 |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives:
- Antibacterial Studies : A study highlighted the effectiveness of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, establishing a correlation between structural modifications and enhanced antibacterial activity .
- Antifungal Research : Research focusing on pyrrolidine alkaloids demonstrated significant antifungal effects against multiple strains, suggesting that similar compounds could exhibit comparable activities .
- Antitumor Investigations : The antiproliferative effects of related compounds were evaluated across different human cancer cell lines, revealing promising results that could be extrapolated to understand the potential of this compound .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)14-7-10(6-13)12(15)8-14/h2-5,10H,7-8H2,1H3 |
InChI Key |
MITGKUVDEUIDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(C(=O)C2)C#N |
Origin of Product |
United States |
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